

Palladium-Catalyzed Synthesis of Substituted Benzofuran-5-ols: Application Notes and Protocols

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Compound of Interest

Compound Name: *Benzofuran-5-ol*

Cat. No.: *B079771*

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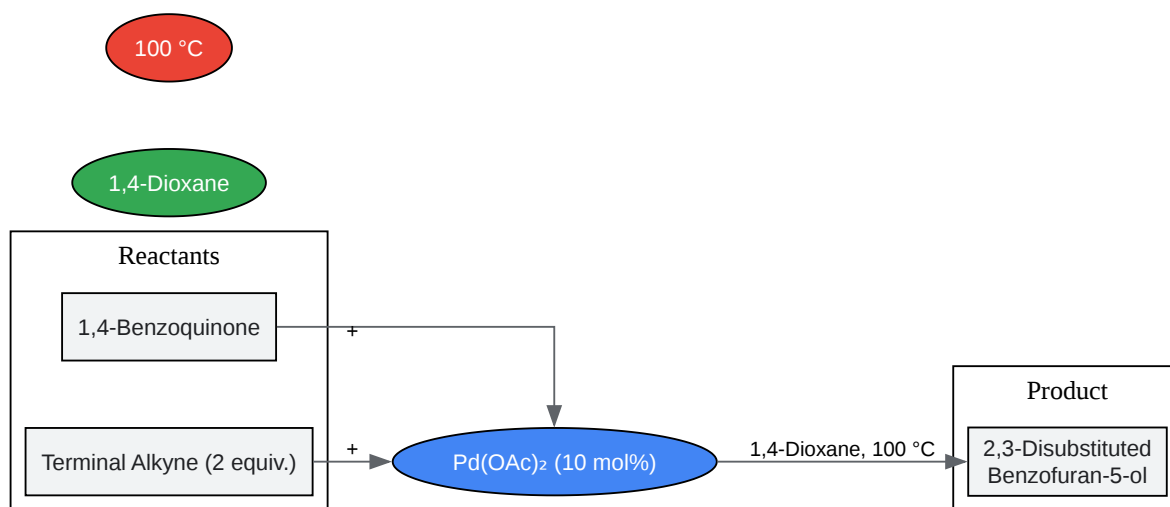
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of substituted **benzofuran-5-ols**, a crucial scaffold in medicinal chemistry and drug development. Two primary palladium-catalyzed methods are highlighted: a direct tandem C-H functionalization/cyclization of benzoquinones and a classical domino Sonogashira coupling followed by cyclization of iodophenols.

Method 1: Palladium-Catalyzed Tandem C-H Functionalization/Cyclization of Benzoquinones

This modern approach offers a direct and efficient route to 2,3-disubstituted 5-hydroxybenzofurans. A key advantage of this method is that the benzoquinone serves as both a reactant and an oxidant, eliminating the need for an external oxidant, base, or ligand.^{[1][2][3]}

Reaction Scheme:



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Caption: General workflow for the tandem C-H functionalization/cyclization.

Quantitative Data Summary:

Entry	Alkyne (R)	Product	Yield (%)
1	Phenyl	2-Phenyl-3-(phenylethynyl)benzofuran-5-ol	85
2	4-Methylphenyl	2-(p-Tolyl)-3-((p-tolyl)ethynyl)benzofuran-5-ol	82
3	4-Methoxyphenyl	2-(4-Methoxyphenyl)-3-((4-methoxyphenyl)ethynyl)benzofuran-5-ol	78
4	4-Chlorophenyl	2-(4-Chlorophenyl)-3-((4-chlorophenyl)ethynyl)benzofuran-5-ol	75
5	n-Hexyl	2-(n-Hexyl)-3-(oct-1-yn-1-yl)benzofuran-5-ol	65

Experimental Protocol:

General Procedure for the Synthesis of 2,3-Disubstituted **Benzofuran-5-ols**:

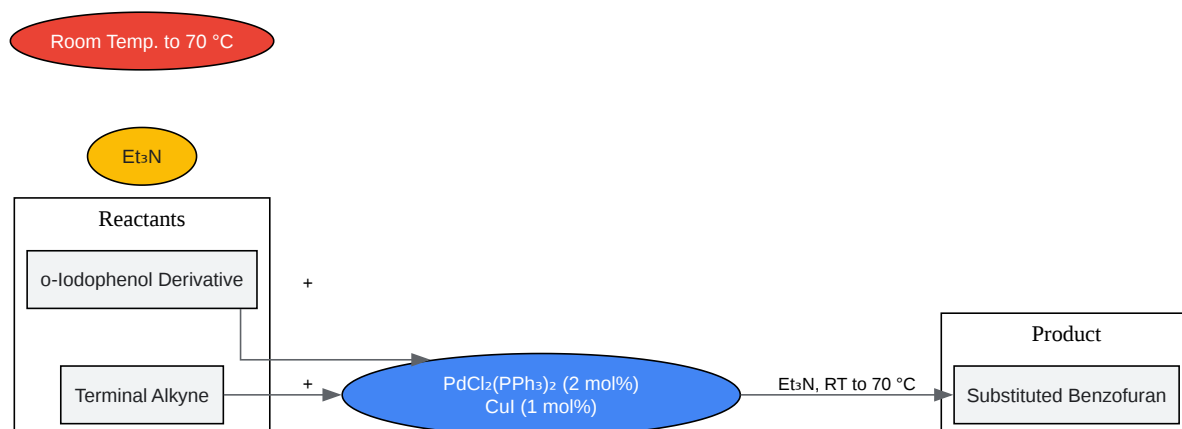
- To an oven-dried reaction tube, add 1,4-benzoquinone (0.2 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 10 mol%), and a magnetic stir bar.
- Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
- Add anhydrous 1,4-dioxane (1.0 mL) to the tube.
- Add the terminal alkyne (0.4 mmol, 2.0 equiv.) to the reaction mixture.
- Seal the tube and place it in a preheated oil bath at 100 °C.

- Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 2,3-disubstituted **benzofuran-5-ol**.

Method 2: Domino Sonogashira Coupling and Cyclization of Iodophenols

This well-established and versatile method allows for the synthesis of a wide range of 2-substituted benzofurans. To obtain **benzofuran-5-ol** derivatives, a suitably substituted iodophenol, such as 2-iodo-4-methoxyphenol, is used, followed by a subsequent demethylation step if necessary. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Reaction Scheme:



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Caption: Workflow for Sonogashira coupling and cyclization.

Quantitative Data Summary (for 2-Substituted Benzofurans from 2-Iodophenol):

Entry	Alkyne (R)	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Phenyl	Et ₃ N	Et ₃ N	70	20	85
2	4-Methylphenyl	Et ₃ N	Acetonitrile	70	20	82
3	4-Methoxyphenyl	K ₂ CO ₃	DMF	100	12	88
4	n-Butyl	Et ₃ N	Et ₃ N	70	20	78
5	Cyclohexyl	Cs ₂ CO ₃	Toluene	110	24	75

Experimental Protocol:

General Procedure for the Synthesis of 2-Substituted Benzofurans:

- To an oven-dried Schlenk flask, add the o-iodophenol derivative (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (1 mol%).
- Evacuate and backfill the flask with an inert atmosphere (e.g., argon).
- Add the anhydrous solvent (e.g., triethylamine or DMF) and the base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv.).
- Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
- Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 110 °C) and monitor the progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- If triethylamine is used as the solvent, remove it under reduced pressure. If DMF is used, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted benzofuran.

For the synthesis of **benzofuran-5-ol**, a subsequent demethylation step (e.g., using BBr₃) may be required if a methoxy-substituted iodophenol is used as the starting material.

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References

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